molecular formula C15H16ClN3O2S B2668195 3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034364-56-0

3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Cat. No. B2668195
CAS RN: 2034364-56-0
M. Wt: 337.82
InChI Key: GUQZGWHLDZEBBW-UHFFFAOYSA-N
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Description

3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrrolidine derivative that has been developed as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Biological Activity

  • A study explored the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including those with heterocyclic moieties, and evaluated their antioxidant activity. Several compounds showed potent antioxidant activities, with some being more effective than well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2019).

  • Another research focused on synthesizing thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, assessing their antimicrobial activities. Some newly synthesized compounds displayed promising in vitro antimicrobial properties (M. Gad-Elkareem et al., 2011).

  • The bioinorganic relevance of Co(II) complexes with thiophene-2-glyoxal derived Schiff bases was investigated. These complexes exhibited higher antimicrobial activities compared to the free ligand, suggesting potential applications in combating microbial infections (P. Singh et al., 2009).

Synthesis and Chemical Properties

  • A study on the water-mediated synthesis of bipyridine-carboxamide derivatives highlighted their experimental and computational studies, revealing non-linear optical properties and potential for anticancer activity through inhibition of tubulin polymerization (R. Jayarajan et al., 2019).

  • Research into chromone-3-carboxamides' reactions with cyanothioacetamide showed the formation of thioxo-dihydropyridine derivatives, highlighting a pathway for synthesizing compounds with potential pharmacological activities (M. Y. Kornev et al., 2019).

properties

IUPAC Name

3-(3-chloropyridin-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-9-17-5-3-14(13)21-11-4-6-19(10-11)15(20)18-8-12-2-1-7-22-12/h1-3,5,7,9,11H,4,6,8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQZGWHLDZEBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chloropyridin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

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